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Abstract
Tunlametinib (also known as HL-085) is a novel, potent, and selective small-molecule inhibitor

of MEK1/2, key components of the RAS/RAF/MEK/ERK signaling pathway.[1][2][3][4] Aberrant

activation of this pathway is implicated in over a third of all human cancers, making it a critical

target for therapeutic intervention.[1] Developed by Shanghai KeChow Pharma, Inc.,

Tunlametinib was designed to overcome the limitations of existing MEK inhibitors,

demonstrating an improved efficacy and pharmacokinetic profile in preclinical studies.[1][5] This

technical guide provides an in-depth overview of the discovery, mechanism of action,

preclinical, and clinical development of Tunlametinib, culminating in its conditional approval in

China for the treatment of patients with NRAS-mutated advanced melanoma who have failed

anti-PD-1/PD-L1 therapy.[6][7]

Introduction: The Rationale for a Novel MEK
Inhibitor
The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates fundamental

cellular processes, including proliferation, differentiation, and survival.[3] Genetic alterations in

components of this pathway, particularly BRAF and RAS mutations, are common drivers of

oncogenesis in various malignancies, including melanoma, non-small cell lung cancer

(NSCLC), and colorectal cancer.[2][6] While several MEK inhibitors have been approved by the

FDA, their clinical application has been hampered by issues of limited efficacy, unfavorable

pharmacokinetic properties, and significant toxicities.[1] This created a clear unmet need for a
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new generation of MEK inhibitors with an improved therapeutic window. Tunlametinib was

discovered and developed to address this need.[1]

Discovery and Chemical Properties
Tunlametinib is an orally bioavailable, selective inhibitor of MEK1 and MEK2.[2] Its chemical

structure is 4-fluoro-5-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)-1,3-benzothiazole-6-

carboxamide.[8]

Chemical Structure of Tunlametinib

Molecular Formula: C16H12F2IN3O3S[8]

Molecular Weight: 491.3 g/mol [8]

CAS Number: 1801756-06-8[9]

Mechanism of Action
Tunlametinib is an ATP-noncompetitive inhibitor that binds to an allosteric pocket on the

MEK1/2 kinases.[1][10] This binding prevents the phosphorylation and subsequent activation of

ERK1 and ERK2, the downstream substrates of MEK.[1] The inhibition of ERK phosphorylation

blocks the downstream signaling cascade, leading to the suppression of cell proliferation and

the induction of apoptosis in tumor cells with activating mutations in the RAS/RAF pathway.[1]

[9] Mechanistic studies have shown that Tunlametinib induces cell cycle arrest at the G0/G1

phase.[1]

Signaling Pathway Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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